2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile
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Overview
Description
2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a synthetic organic compound with the molecular formula C14H13IN4.
Preparation Methods
The synthesis of 2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves a multi-step process. One common method includes the reaction of 4-iodoaniline with dimethylamine and malononitrile under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-[(2E)-1-(dimethylamino)-3-[(4-iodophenyl)amino]prop-2-en-1-ylidene]propanedinitrile can be compared with similar compounds such as:
- 2-[(2E)-1-(dimethylamino)-3-[(4-bromophenyl)amino]prop-2-en-1-ylidene]propanedinitrile
- 2-[(2E)-1-(dimethylamino)-3-[(4-chlorophenyl)amino]prop-2-en-1-ylidene]propanedinitrile
- 2-[(2E)-1-(dimethylamino)-3-[(4-fluorophenyl)amino]prop-2-en-1-ylidene]propanedinitrile
These compounds share similar structural features but differ in their halogen substituents, which can influence their chemical reactivity and biological activity. The presence of iodine in this compound imparts unique properties, making it distinct from its analogs .
Properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(4-iodoanilino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-5-3-12(15)4-6-13/h3-8,18H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDOZEJKUGQZAQ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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